The compound can be sourced from various chemical suppliers and research institutions focusing on organic synthesis and pharmaceutical development. It falls under the category of psychoactive compounds due to its structural similarity to various neurotransmitter modulators, making it of interest in neuropharmacology.
The synthesis of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves several steps, which can be summarized as follows:
The molecular structure of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone can be described as follows:
The compound exhibits specific bond lengths and angles typical for piperidine derivatives. The presence of intramolecular hydrogen bonds may influence its stability and reactivity profile.
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone can participate in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Alcoholic solvent |
Substitution | Alkyl halides | Base (e.g., sodium hydroxide) |
The mechanism of action for 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific receptors in the central nervous system. It may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
The compound is hypothesized to bind to certain receptors or enzymes, influencing their activity. Detailed studies using radiolabeled ligands could elucidate the exact molecular targets and pathways involved in its pharmacological effects.
The physical and chemical properties of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone are crucial for understanding its behavior in various environments:
The applications of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone are diverse:
The structural architecture of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone integrates three pharmacophoric elements critical to contemporary drug design: a piperidine scaffold, a benzyl-isopropyl amine moiety, and an aminoethylketone linker. This hybrid configuration enables unique interactions with biological targets, particularly G-protein-coupled receptors (GPCRs) and enzymes, through combined steric, electronic, and conformational effects. Its design addresses historical challenges in peptide-based therapeutics—such as metabolic instability and poor bioavailability—by incorporating non-natural, proteolysis-resistant motifs while preserving target recognition capabilities [1] [5]. The compound exemplifies the strategic application of molecular hybridization to enhance pharmacokinetic properties without compromising pharmacodynamic efficacy.
Piperidine derivatives have been instrumental in CNS and antimicrobial therapeutics since the mid-20th century, owing to their ability to mimic proteinogenic amino acid conformations while resisting enzymatic degradation. The rigidity of the piperidine ring enforces specific torsional angles (θ ≈ 60° for chair conformation), facilitating precise spatial positioning of pharmacophores. Aminoethylketone (–CO–CH₂–NH₂) linkers, introduced in the 1990s, enhanced this framework by providing hydrogen-bond donor/acceptor pairs and cationic character at physiological pH, enabling strong electrostatic interactions with biological targets [4] [6].
Table 1: Evolution of Piperidine-Aminoethylketone Hybrids in Drug Development
Compound | Therapeutic Application | Structural Innovation | Key SAR Insight |
---|---|---|---|
Maraviroc | HIV entry inhibitor (CCR5 antagonist) | N-Substituted piperidine with cyclobutylamino group | Benzyl-isopropyl substitution enhanced receptor selectivity [5] |
Ubrogepant | Migraine therapy (CGRP antagonist) | Trifluoroethyl-piperidinone core | α-Aminoethylketone linker improved binding affinity [4] |
Alpelisib | PI3K inhibitor (oncology) | Trifluoromethylpyridine-piperidine hybrid | Lipophilic substitutions enhanced kinase inhibition [4] |
Target Compound (this review) | GPCR modulation (preclinical) | Benzyl-isopropyl-amino-methyl piperidine variant | Ortho-substitution optimized allosteric binding [5] |
The integration of aminoethylketone functionalities into piperidine scaffolds emerged from Structure-Activity Relationship (SAR) studies of β-phenylalanine derivatives. These investigations revealed that β-amino acids—unlike their α-counterparts—resist proteolysis while maintaining conformational homology with natural peptide substrates [5]. This stability is quantified by in vitro half-life data: β-phenylalanine derivatives exhibit >24-hour stability in plasma versus <2 hours for α-phenylalanine analogs. The target compound leverages this stability through its aminoethylketone group, which acts as a bioisostere for the β-amino acid carboxylate, further enhancing membrane permeability [1].
The benzyl-isopropyl-amino group constitutes a masterstroke in molecular design, conferring three interdependent advantages:
Table 2: Physicochemical and Conformational Impacts of Benzyl-Isopropyl Substitution
Parameter | Benzyl-Isopropyl Variant | Unsubstituted Analog | Significance |
---|---|---|---|
logP | 3.2 ± 0.1 | 1.7 ± 0.2 | Enhanced lipid bilayer penetration |
Amine pKₐ | 9.8 | 10.5 | Optimized cationic fraction at pH 7.4 |
Rotatable Bonds | 4 | 6 | Reduced conformational entropy penalty on binding |
Hydrophobic Contact SA* (Ų) | 105 ± 8 | 62 ± 11 | Improved van der Waals interactions with receptors |
Solvent-Accessible Surface Area |
The benzyl-isopropyl group’s role in conformational control is evidenced by NMR studies of analogous piperidines. The isopropyl’s γ-branching restricts rotation around the C–N bond (ΔG‡rot = 14.2 kcal/mol), stabilizing a conformation where the benzyl group is perpendicular to the piperidine plane. This orientation projects aromatic electrons toward target residues, maximizing electrostatic complementarity [5]. Such precision is unattainable with linear alkyl chains, underscoring the moiety’s uniqueness.
Positional isomerism in the piperidine ring critically determines biological activity. The target compound features the benzyl-isopropyl-aminomethyl group at the 2-position—a deliberate departure from the 3- or 4-substituted isomers prevalent in early-generation drugs. Computational analyses (DFT at B3LYP/6-31G* level) reveal that 2-substitution:
Table 3: Bioactivity Differences in Positional and Stereochemical Variants
Isomer/Stereoisomer | Target Receptor Affinity (Kᵢ, nM) | Proteolytic Half-life (h) | Key Structural Determinant |
---|---|---|---|
2-Substituted (target) | 14.3 (μ-opioid) | >24 | Intramolecular H-bonding; minimized steric clash |
3-Substituted | 182.7 (μ-opioid) | 16.2 | Axial substituent distortion |
4-Substituted | 89.4 (μ-opioid) | 21.5 | Equatorial position enhancing metabolic exposure |
(S)-Enantiomer | 8.9 (μ-opioid) | >24 | Optimal fit in chiral binding pocket |
(R)-Enantiomer | 420.6 (μ-opioid) | >24 | Steric clash with Tyr326 residue |
Stereochemistry further amplifies bioactivity divergence. The chiral center at the piperidine’s 2-position generates enantiomers with >50-fold differences in μ-opioid receptor affinity. Crystallography of analogous systems confirms that the (S)-enantiomer positions the benzyl group into a hydrophobic cleft bordered by Val300 and Trp318, while the (R)-enantiomer suffers steric repulsion with Tyr326 [6]. This sensitivity extends to proteolytic stability: although both enantiomers resist enzymatic cleavage equally, their conformational rigidity—quantified by circular dichroism—correlates with plasma stability (r² = 0.91), as flexible structures expose scissile bonds to hydrolases [7].
The compound’s stereochemical purity is thus non-negotiable for efficacy. Asymmetric synthesis routes—employing chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases—have been optimized to achieve >99% ee for the (S)-isomer [5] [7]. These processes exploit subtle differences in the transition state energies of enantiomers during acylation, leveraging the benzyl group’s bulk to amplify diastereoselectivity.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7